Tafluprost ITS-1

Description

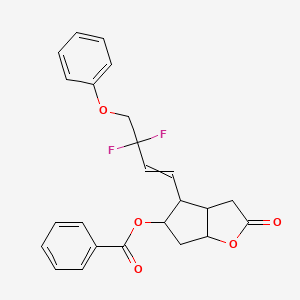

Structure

3D Structure

Properties

IUPAC Name |

[4-(3,3-difluoro-4-phenoxybut-1-enyl)-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22F2O5/c25-24(26,15-29-17-9-5-2-6-10-17)12-11-18-19-13-22(27)30-21(19)14-20(18)31-23(28)16-7-3-1-4-8-16/h1-12,18-21H,13-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGAZCXXMVLTEHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=CC=C3)C=CC(COC4=CC=CC=C4)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22F2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Tafluprost at the Prostaglandin F2α Receptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions and signaling cascades initiated by tafluprost, a potent prostaglandin F2α (FP) receptor agonist, widely utilized in the management of open-angle glaucoma and ocular hypertension.

Introduction: Tafluprost and its Therapeutic Target

Tafluprost is a fluorinated synthetic analog of prostaglandin F2α. It is administered as an isopropyl ester prodrug, which upon topical ocular administration, rapidly penetrates the cornea.[1] Corneal esterases then hydrolyze it to its biologically active form, tafluprost acid.[1][2][3] The therapeutic efficacy of tafluprost in reducing intraocular pressure (IOP) stems from the high affinity and selectivity of tafluprost acid for the prostaglandin F2α receptor, also known as the FP receptor.[2][4]

The FP receptor is a G-protein coupled receptor (GPCR) predominantly expressed in various ocular tissues, including the ciliary muscle, trabecular meshwork, and sclera.[3] Activation of this receptor is the primary mechanism through which tafluprost exerts its IOP-lowering effects.

Quantitative Pharmacodynamics of Tafluprost Acid

The interaction of tafluprost acid with the human FP receptor has been characterized by high-affinity binding and potent functional activity. The following tables summarize the key quantitative parameters that define this interaction.

| Parameter | Value | Description | Reference |

| Binding Affinity (Ki) | 0.4 nM | Dissociation constant for tafluprost acid at the human prostanoid FP receptor, indicating very high binding affinity. | [2] |

| Functional Potency (EC50) | 0.5 nM (217 pg/mL) | The concentration of tafluprost acid that produces 50% of the maximal response at the recombinant human FP prostanoid receptor. | [5] |

Experimental Protocols

Radioligand Binding Assay for FP Receptor Affinity

This protocol outlines a typical competitive radioligand binding assay to determine the binding affinity (Ki) of tafluprost acid for the FP receptor.

Objective: To quantify the affinity of unlabeled tafluprost acid for the FP receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Membrane preparations from cells expressing the human FP receptor.

-

Radiolabeled prostaglandin, e.g., [³H]-PGF2α.

-

Unlabeled tafluprost acid (competitor ligand).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled tafluprost acid.

-

Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient duration to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of tafluprost acid. The IC50 (concentration of tafluprost acid that inhibits 50% of specific radioligand binding) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation.

Functional Assay for FP Receptor Activation

This protocol describes a method to assess the functional potency (EC50) of tafluprost acid by measuring a downstream signaling event, such as intracellular calcium mobilization.

Objective: To determine the concentration of tafluprost acid required to elicit a half-maximal functional response following FP receptor activation.

Materials:

-

Intact cells expressing the human FP receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

Tafluprost acid at various concentrations.

-

Fluorometric imaging plate reader or a fluorescence microscope.

Procedure:

-

Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Baseline Measurement: Measure the baseline fluorescence intensity of the cells.

-

Compound Addition: Add varying concentrations of tafluprost acid to the wells.

-

Signal Detection: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths over time to capture the transient increase in intracellular calcium.

-

Data Analysis: The peak fluorescence intensity for each concentration of tafluprost acid is determined. Plot the change in fluorescence against the logarithm of the tafluprost acid concentration to generate a dose-response curve and calculate the EC50 value.

Signaling Pathways Activated by Tafluprost

The binding of tafluprost acid to the FP receptor initiates a cascade of intracellular events that ultimately lead to an increase in the uveoscleral outflow of aqueous humor, the primary mechanism for its IOP-lowering effect.[3]

G-Protein Coupling and Second Messenger Generation

The FP receptor is primarily coupled to the Gq class of G-proteins.[6][7][8] Upon agonist binding, the Gq protein is activated, which in turn stimulates phospholipase C (PLC).[8][9] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.[10]

Downstream Signaling Cascades

The increase in intracellular calcium and the activation of DAG trigger further downstream signaling pathways, including:

-

Protein Kinase C (PKC) Activation: DAG, in conjunction with elevated intracellular Ca²⁺, activates PKC, which can phosphorylate a variety of target proteins.

-

Extracellular Signal-Regulated Kinase (ERK) Pathway: Activation of the FP receptor can lead to the phosphorylation and activation of the ERK1/2 pathway, which is involved in cell growth, differentiation, and gene expression.[9]

-

Rho/Rho-associated Kinase (ROCK) Pathway: The Rho/ROCK signaling pathway is a critical regulator of cell shape and motility.[11][12] Activation of this pathway in ciliary muscle and trabecular meshwork cells is thought to play a role in the remodeling of the extracellular matrix and the relaxation of the ciliary muscle, contributing to increased uveoscleral outflow.[13][14][15]

Effects on the Extracellular Matrix

A key consequence of FP receptor signaling is the remodeling of the extracellular matrix (ECM) in the uveoscleral pathway.[16] This is achieved through the upregulation of matrix metalloproteinases (MMPs) and the downregulation of their endogenous inhibitors, the tissue inhibitors of metalloproteinases (TIMPs).[16][17] Studies have shown that tafluprost dose-dependently increases the expression of MMP-1, MMP-2, MMP-3, MMP-9, and MMP-17, while decreasing the expression of TIMP-1 and TIMP-2 in ocular cells.[16][17] This shift in the MMP/TIMP balance leads to the degradation of ECM components, reducing the hydraulic resistance and facilitating the outflow of aqueous humor.

Visualizations of Key Processes

dot

Caption: Conversion of Tafluprost Prodrug to its Active Form.

dot

Caption: Tafluprost-Induced FP Receptor Signaling Cascade.

dot

Caption: Workflow for a Radioligand Binding Assay.

Conclusion

Tafluprost, through its active metabolite tafluprost acid, is a highly potent and selective agonist of the prostaglandin F2α receptor. Its mechanism of action is well-defined, involving the activation of the Gq-PLC-IP₃/DAG signaling pathway, which leads to downstream activation of the ERK and Rho/ROCK pathways. This cascade culminates in the remodeling of the extracellular matrix in the uveoscleral outflow pathway, primarily through the upregulation of MMPs and downregulation of TIMPs. This comprehensive understanding of tafluprost's molecular pharmacology provides a solid foundation for its clinical application and for the development of future glaucoma therapies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Tafluprost for the Reduction of Interocular Pressure in Open Angle Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Tafluprost? [synapse.patsnap.com]

- 4. Tafluprost | Prostaglandin Receptor | TargetMol [targetmol.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ligand-induced activation and G protein coupling of prostaglandin F2α receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prostaglandin F2α requires activation of calcium-dependent signalling to trigger inflammation in human myometrium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]

- 11. libsearch.bethel.edu [libsearch.bethel.edu]

- 12. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. semanticscholar.org [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Bimatoprost, latanoprost, and tafluprost induce differential expression of matrix metalloproteinases and tissue inhibitor of metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bimatoprost, latanoprost, and tafluprost induce differential expression of matrix metalloproteinases and tissue inhibitor of metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Tafluprost

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tafluprost is a fluorinated synthetic analog of prostaglandin F2α, approved for the treatment of open-angle glaucoma and ocular hypertension.[1][2][3] It is a potent ocular hypotensive agent, administered topically as eye drops, that effectively reduces intraocular pressure (IOP) by enhancing the uveoscleral outflow of aqueous humor.[1][2][4] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and mechanism of action of Tafluprost, intended for professionals in the fields of ophthalmology, pharmacology, and drug development.

Molecular Structure and Chemical Identity

Tafluprost is a lipophilic ester prodrug that is hydrolyzed in the cornea to its biologically active form, tafluprost acid.[2][4][5] The presence of two fluorine atoms at the C-15 position enhances its stability and receptor binding affinity.[5][6]

Table 1: Chemical and Physical Properties of Tafluprost

| Property | Value |

| IUPAC Name | Isopropyl (5Z)-7-{(1R,2R,3R,5S)-2-[(1E)-3,3-difluoro-4-phenoxybut-1-en-1-yl]-3,5-dihydroxycyclopentyl}hept-5-enoate[2][6] |

| Molecular Formula | C25H34F2O5[6][7] |

| Molecular Weight | 452.53 g/mol [2][7] |

| CAS Number | 209860-87-7[1][6] |

| Appearance | Colorless to light yellow viscous liquid[8] |

| Solubility | Practically insoluble in water; soluble in ethanol and methanol.[6][8] |

| LogP (Partition Coefficient) | ~3.9 - 4.5[6][9] |

| Chemical Class | Prostaglandin Analog[6] |

Mechanism of Action

Tafluprost acid, the active metabolite, is a highly selective agonist for the prostaglandin F receptor (FP receptor), a G-protein coupled receptor.[2][4][5] The affinity of tafluprost acid for the FP receptor is approximately 12 times higher than that of latanoprost's active form.[1][10]

Signaling Pathway

The binding of tafluprost acid to the FP receptor initiates a signaling cascade that leads to the reduction of intraocular pressure. This pathway involves the activation of the Gq alpha subunit of the G-protein, which in turn stimulates phospholipase C (PLC).[5][11] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[11][12] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[12][13]

The elevated intracellular calcium and the activation of protein kinase C (PKC) by DAG are believed to mediate the downstream effects, which include relaxation of the ciliary muscle and remodeling of the extracellular matrix in the uveoscleral pathway.[14] This ultimately increases the outflow of aqueous humor from the eye, thereby lowering IOP.[1][2][4]

References

- 1. Tafluprost for the Reduction of Interocular Pressure in Open Angle Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Scheme of PGF2A/FP pathway involved in pathogenesis of cardiovascular disease [pfocr.wikipathways.org]

- 8. researchgate.net [researchgate.net]

- 9. Clinical appraisal of tafluprost in the reduction of elevated intraocular pressure (IOP) in open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 11. Selective optogenetic control of Gq signaling using human Neuropsin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 14. PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

Tafluprost: An In-depth Technical Guide on a Selective FP Receptor Agonist in Ocular Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tafluprost, a fluorinated synthetic analog of prostaglandin F2α, is a highly selective and potent agonist for the prostaglandin F (FP) receptor.[1][2] Its primary clinical application is the reduction of intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. The therapeutic efficacy of tafluprost stems from its ability to enhance the uveoscleral outflow of aqueous humor, a mechanism directly linked to the activation of FP receptors in the eye.[2][3] This technical guide provides a comprehensive overview of the pharmacological properties of tafluprost, with a focus on its receptor selectivity, signaling pathways, and the experimental methodologies employed in its characterization.

Introduction

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy. Elevated intraocular pressure (IOP) is a major risk factor for the development and progression of glaucoma. Prostaglandin analogs, such as tafluprost, are first-line therapeutic agents for lowering IOP. Tafluprost is an isopropyl ester prodrug that is hydrolyzed in the cornea to its biologically active form, tafluprost acid.[3] This guide will delve into the technical details of tafluprost's interaction with the FP receptor and its downstream effects, providing valuable information for researchers in the field of ocular pharmacology.

Molecular Pharmacology

Receptor Selectivity Profile

Tafluprost acid exhibits a high affinity and selectivity for the human FP receptor. Its binding affinity is significantly greater than that for other prostanoid receptors, minimizing off-target effects.

Table 1: Prostanoid Receptor Binding Affinities of Tafluprost Acid

| Receptor Subtype | Binding Affinity (Ki, nM) |

| FP | 0.4 [2][3] |

| EP1 | >10,000 |

| EP2 | >10,000 |

| EP3 | 130[2] |

| EP4 | >10,000 |

| DP | >10,000 |

| IP | >10,000 |

| TP | >10,000 |

This table summarizes data from multiple in vitro studies.

Functional Potency

The agonist activity of tafluprost acid at the FP receptor is demonstrated by its potent induction of downstream signaling events, such as the mobilization of intracellular calcium.

Table 2: Functional Activity of Tafluprost Acid at the Human FP Receptor

| Assay | Cell Line | Parameter | Value (nM) |

| Calcium Mobilization | HEK-293 cells expressing recombinant human FP receptor | EC50 | 0.5[4] |

EC50 (half maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Signaling Pathway

The binding of tafluprost acid to the FP receptor, a G-protein coupled receptor (GPCR), primarily initiates the Gq signaling cascade. This pathway involves the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, ultimately leading to the physiological response of increased uveoscleral outflow.

References

- 1. Clinical appraisal of tafluprost in the reduction of elevated intraocular pressure (IOP) in open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jkscience.org [jkscience.org]

- 3. Tafluprost for the Reduction of Interocular Pressure in Open Angle Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

In-Vitro Studies on Tafluprost's Binding Affinity to Prostanoid Receptors: A Technical Guide

Introduction

Tafluprost is a fluorinated synthetic analog of prostaglandin F2α, utilized as a first-line treatment for reducing elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1][2][3][4] Its therapeutic efficacy is intrinsically linked to its interaction with prostanoid receptors, a class of G-protein coupled receptors. This technical guide provides an in-depth analysis of the in-vitro binding affinity of tafluprost to these receptors, presenting quantitative data, detailing experimental methodologies, and illustrating key pathways and concepts.

Tafluprost is administered as an isopropyl ester prodrug, which upon topical ocular administration, is rapidly hydrolyzed by corneal esterases to its biologically active metabolite, tafluprost acid.[1][2][5] It is this active form that exhibits high affinity and selectivity for the prostanoid FP receptor.[1][2][5][6] The primary mechanism of action involves the binding of tafluprost acid to the FP receptor, which is believed to increase the uveoscleral outflow of aqueous humor, thereby lowering IOP.[1][2]

Quantitative Binding Affinity of Tafluprost Acid

In-vitro studies have consistently demonstrated the high binding affinity of tafluprost acid for the human prostanoid FP receptor. The affinity is often quantified by the inhibition constant (Ki) and the half-maximal effective concentration (EC50). A lower Ki value indicates a higher binding affinity.

| Compound | Receptor | Binding Affinity (Ki) | Potency (EC50) |

| Tafluprost Acid | FP | 0.4 nM[5] | 0.5 nM[7] |

| Latanoprost Acid | FP | ~4.8 nM* | - |

| Travoprost Acid | FP | ~1.7 nM** | - |

*Calculated based on the finding that tafluprost's affinity is approximately 12 times higher than that of latanoprost acid.[2][8][9][10] **Calculated based on the finding that travoprost's affinity is approximately 2.8 times higher than that of latanoprost acid.[9]

Experimental Protocols: Radioligand Binding Assay

The binding affinity of tafluprost acid to prostanoid receptors is typically determined using a competitive radioligand binding assay. This technique measures the ability of an unlabeled compound (the "competitor," e.g., tafluprost acid) to displace a radioactively labeled ligand that is known to bind to the target receptor.

General Protocol

-

Membrane Preparation:

-

Cells or tissues expressing the prostanoid receptor of interest are homogenized in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a suitable assay buffer.

-

Protein concentration of the membrane preparation is determined.

-

-

Binding Assay:

-

The membrane preparation is incubated in the presence of a fixed concentration of a suitable radioligand (e.g., [³H]-prostaglandin F2α for the FP receptor) and varying concentrations of the unlabeled competitor drug (e.g., tafluprost acid).

-

Incubation is carried out at a specific temperature and for a duration sufficient to reach binding equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Quantification of Bound Radioactivity:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The data are used to generate a competition curve, plotting the percentage of specific binding of the radioligand against the concentration of the competitor drug.

-

The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

Prostanoid FP Receptor Signaling Pathway

The binding of tafluprost acid to the prostanoid FP receptor, a Gq-protein coupled receptor, initiates a downstream signaling cascade that ultimately leads to the physiological response of increased uveoscleral outflow.

-

Agonist Binding: Tafluprost acid binds to the FP receptor.

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gq protein.

-

Phospholipase C Activation: The activated Gq protein stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

-

Protein Kinase C Activation: The increase in intracellular Ca²⁺ and the presence of DAG activate protein kinase C (PKC).

-

Downstream Effects: Activated PKC and other calcium-dependent pathways lead to the phosphorylation of various downstream effector proteins, which in turn modulate gene expression and cellular processes that result in the remodeling of the extracellular matrix in the ciliary muscle and increased uveoscleral outflow.

Binding Selectivity of Tafluprost Acid

A key pharmacological feature of tafluprost acid is its high selectivity for the FP receptor over other prostanoid receptors (DP, EP, IP, TP). This selectivity is crucial for minimizing off-target effects and associated side effects. In-vitro studies have shown that tafluprost acid has a significantly higher affinity for the FP receptor compared to other prostanoid receptors. For instance, its affinity for the FP receptor is 126-fold higher than for the EP3 receptor, and it has almost no affinity for the EP2 receptor.[8][11]

Conclusion

The in-vitro binding profile of tafluprost acid is characterized by its high affinity and selectivity for the prostanoid FP receptor. This potent and specific interaction initiates a well-defined signaling cascade that leads to an increase in uveoscleral outflow, the primary mechanism responsible for its IOP-lowering effect. The quantitative data from radioligand binding assays, combined with a detailed understanding of the experimental protocols and signaling pathways, underscore the molecular basis for tafluprost's clinical efficacy and favorable side-effect profile in the management of glaucoma and ocular hypertension.

References

- 1. What is the mechanism of Tafluprost? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. dovepress.com [dovepress.com]

- 5. Tafluprost for the Reduction of Interocular Pressure in Open Angle Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ocular Surface Cytotoxicity and Safety Evaluation of Tafluprost, a Recently Developed Anti-Glaucoma Prostaglandin Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. scispace.com [scispace.com]

- 11. Effects of Tafluprost on Ocular Blood Flow - PMC [pmc.ncbi.nlm.nih.gov]

Tafluprost: A Deep Dive into its Effects on Aqueous Humor Outflow and the Uveoscleral Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tafluprost is a fluorinated synthetic analog of prostaglandin F2α, widely utilized as a first-line treatment for reducing elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1][2][3] Its primary mechanism of action involves enhancing the outflow of aqueous humor, the clear fluid that fills the anterior chamber of the eye.[1][2] This in-depth guide explores the molecular and physiological effects of tafluprost, with a specific focus on its impact on both the uveoscleral and trabecular meshwork outflow pathways.

Tafluprost is administered as an isopropyl ester prodrug, which, after topical application to the eye, is hydrolyzed by corneal esterases into its biologically active form, tafluprost acid.[1][4][5] This active metabolite is a potent and selective agonist for the prostaglandin F (FP) receptor.[3][4] The affinity of tafluprost acid for the human prostanoid FP receptor is approximately 12 times higher than that of latanoprost's active form.[6][7][8]

Core Mechanism of Action: Enhancing Uveoscleral Outflow

The principal mechanism by which tafluprost lowers IOP is by increasing the uveoscleral outflow of aqueous humor.[1][2][3][4] This pathway accounts for a portion of the aqueous humor drainage independent of the conventional trabecular meshwork. The process is initiated by the binding of tafluprost acid to FP receptors located on ciliary muscle cells.[2][9]

Activation of these receptors triggers a cascade of intracellular signaling events that lead to the relaxation of the ciliary muscle and, crucially, the remodeling of the extracellular matrix (ECM) within the uveoscleral pathway.[10][11][12] This remodeling is primarily mediated by the upregulation of matrix metalloproteinases (MMPs), a family of enzymes responsible for degrading ECM components like collagen.[11][13][14] Specifically, prostaglandin analogs have been shown to increase the expression of MMP-1, MMP-2, MMP-3, and MMP-9.[11][12] The resulting degradation and turnover of the ECM reduce the hydraulic resistance within the interstitial spaces of the ciliary muscle, thereby facilitating the drainage of aqueous humor from the anterior chamber.[11][12]

While the uveoscleral pathway is the primary route of action, some evidence also suggests that tafluprost may have a secondary effect on the trabecular meshwork outflow pathway, also involving MMP-mediated ECM remodeling.[5][15][16][17] Additionally, some studies suggest a potential interaction with the EP3 receptor may contribute to its IOP-lowering effect.[4]

Quantitative Data on Tafluprost's Efficacy

The clinical efficacy of tafluprost in reducing intraocular pressure has been demonstrated in numerous studies. The following tables summarize key quantitative data from comparative clinical trials.

Table 1: Intraocular Pressure (IOP) Reduction with Tafluprost

| Study Population | Treatment | Baseline IOP (mmHg) | IOP Reduction | Percentage Reduction | Duration | Citation(s) |

| Open-Angle Glaucoma (POAG) / Ocular Hypertension (OHT) | 0.0015% Tafluprost | 24.9 | 7.1 mmHg (mean 24-hour) | ~28.5% | 3 months | [18] |

| POAG / OHT | 0.0015% Tafluprost | Not Specified | 9.7 ± 3.3 mmHg | Not Specified | 42 days | [4][6] |

| POAG / OHT | 0.0015% Tafluprost | Not Specified | 6.6 ± 2.5 mmHg | 27.6 ± 9.6% | 4 weeks | [6] |

| POAG / OHT | 0.0015% Tafluprost | Not Specified | 6-8 mmHg | 27%–31% | 24 months | [6] |

| POAG (Treatment Naïve) | 0.0015% Preserved Tafluprost | 25.3 ± 0.3 | ~7.1 mmHg | 28% | 3 months | [8] |

| POAG (Switched) | 0.0015% Preserved Tafluprost | 24.3 ± 0.1 | ~5.3 mmHg | 22% | 3 months | [8] |

| Normal-Tension Glaucoma | Tafluprost Single-Use Vials | 15.7 ± 2.2 | 2.9 mmHg | ~18.5% | 3 years | [19] |

Table 2: Comparative Efficacy of Tafluprost and Latanoprost

| Study Population | Tafluprost (0.0015%) IOP Reduction | Latanoprost (0.005%) IOP Reduction | Key Findings | Citation(s) |

| POAG / OHT | 7.1 mmHg (mean 24-hour) | 7.2 mmHg (mean 24-hour) | Tafluprost demonstrated similar mean 24-hour efficacy. | [18] |

| POAG / OHT | 9.7 ± 3.3 mmHg | 8.8 ± 4.3 mmHg | Tafluprost showed a slightly greater reduction. | [4][6] |

| POAG / OHT | 6.6 ± 2.5 mmHg (27.6%) | 6.2 ± 2.5 mmHg (25.9%) | Comparable IOP-lowering effects. | [6] |

| POAG / OHT | 7.1 mmHg (29.1%) after 24 months | 7.7 mmHg (32.2%) after 24 months | Both drugs exerted a potent and significant IOP-lowering effect. | [6] |

Table 3: Effects of Prostaglandin Analogs on Matrix Metalloproteinase (MMP) and Tissue Inhibitor of Metalloproteinase (TIMP) Expression

| Drug | Effect on MMPs | Effect on TIMPs | Cell Type | Citation(s) |

| Tafluprost | Dose-dependent increase in MMP-1, -2, -3, -9, -17 | Dose-dependent decrease in TIMP-1, -2 | Human Non-Pigmented Ciliary Epithelial Cells | [11] |

| Latanoprost | Dose-dependent increase in MMP-1, -2, -3, -9, -17 | Dose-dependent decrease in TIMP-1, -2 | Human Non-Pigmented Ciliary Epithelial Cells | [11] |

| Bimatoprost | Dose-dependent increase in MMP-1, -2, -3, -9, -17 | Dose-dependent decrease in TIMP-1, -2 | Human Non-Pigmented Ciliary Epithelial Cells | [11] |

Experimental Protocols

Measurement of Aqueous Humor Dynamics: Fluorophotometry

Fluorophotometry is a key technique used to measure the rate of aqueous humor flow and uveoscleral outflow in vivo.[4]

-

Fluorescent Dye Administration: A fluorescent dye, such as fluorescein, is administered topically to the eye.[20][21]

-

Dye Distribution: The dye distributes throughout the anterior chamber.

-

Measurement: An ocular fluorophotometer is used to measure the concentration of the dye in the anterior chamber and cornea over time.[20][21]

-

Calculation of Outflow: The rate at which the fluorescence decreases is used to calculate the total aqueous humor outflow. By making certain assumptions and measurements, the proportion of outflow via the uveoscleral pathway can be estimated.[4]

In Vitro Analysis of Cellular Mechanisms

To investigate the molecular effects of tafluprost on target cells, in vitro studies are conducted using primary or immortalized human trabecular meshwork (TM) and ciliary muscle (CM) cells.[15][22]

-

Cell Culture: Human TM or CM cells are cultured to confluency in appropriate media.

-

Treatment: The cultured cells are treated with tafluprost acid at varying concentrations for a specified duration.

-

Protein Expression Analysis (Western Blotting):

-

Cells are lysed to extract total protein.

-

Proteins are separated by size via gel electrophoresis.

-

Separated proteins are transferred to a membrane.

-

The membrane is incubated with primary antibodies specific to target proteins (e.g., MMPs, TIMPs).

-

A secondary antibody conjugated to an enzyme is used for detection, allowing for the quantification of protein expression levels.[15]

-

-

Gene Expression Analysis (Real-Time PCR):

-

Total RNA is extracted from the treated cells.

-

RNA is reverse-transcribed into complementary DNA (cDNA).

-

Real-time PCR is performed using specific primers for genes of interest to quantify changes in mRNA levels.[22]

-

-

Cell Viability and Oxidative Stress Assays (WST-8 Assay):

-

Cell viability can be assessed using assays like the WST-8 assay, which measures the activity of mitochondrial dehydrogenases.

-

The protective effects of tafluprost against oxidative stress can be evaluated by exposing cells to an oxidizing agent (e.g., hydrogen peroxide) with and without tafluprost pre-treatment.[15]

-

Visualizations of Pathways and Protocols

Caption: Tafluprost's mechanism of action signaling pathway.

Caption: Experimental workflow for in vitro cellular analysis.

Caption: Experimental workflow for aqueous humor outflow measurement.

Conclusion

Tafluprost is a highly effective prostaglandin analog that lowers intraocular pressure primarily by enhancing aqueous humor outflow through the uveoscleral pathway. Its action is mediated by the high-affinity binding of its active metabolite, tafluprost acid, to FP receptors on ciliary muscle cells. This initiates a signaling cascade that upregulates matrix metalloproteinases, leading to extracellular matrix remodeling and reduced outflow resistance. The robust clinical data supporting its efficacy, combined with a favorable side-effect profile, particularly in preservative-free formulations, solidifies its role as a cornerstone in the management of glaucoma and ocular hypertension.[4][23]

References

- 1. Articles [globalrx.com]

- 2. What is the mechanism of Tafluprost? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Tafluprost for the Reduction of Interocular Pressure in Open Angle Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Safety and tolerability of tafluprost in treatment of elevated intraocular pressure in open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficacy and safety of 0.0015% tafluprost versus 0.005% latanoprost in primary open angle glaucoma, ocular hypertension: a Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficacy of preserved Tafluprost 0.0015% in lowering intraocular pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Functional characterization of the ocular prostaglandin f2alpha (PGF2alpha) receptor. Activation by the isoprostane, 12-iso-PGF2alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. Bimatoprost, latanoprost, and tafluprost induce differential expression of matrix metalloproteinases and tissue inhibitor of metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Prostaglandin action on ciliary smooth muscle extracellular matrix metabolism: implications for uveoscleral outflow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Matrix Metalloproteinases and Glaucoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. iovs.arvojournals.org [iovs.arvojournals.org]

- 16. MMPs in the trabecular meshwork: promising targets for future glaucoma therapies? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. iovs.arvojournals.org [iovs.arvojournals.org]

- 18. iovs.arvojournals.org [iovs.arvojournals.org]

- 19. researchgate.net [researchgate.net]

- 20. A New Method to Measure Aqueous Humor Flow [brightfocus.org]

- 21. Measurement of aqueous humor flow by fluorophotometry in the presence of a dilated pupil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Effects of prostaglandin analogues on human ciliary muscle and trabecular meshwork cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. nbinno.com [nbinno.com]

The Role of Tafluprost in Reducing Intraocular Pressure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Tafluprost, a synthetic analog of prostaglandin F2α, and its established role in the reduction of intraocular pressure (IOP). Elevated IOP is a primary risk factor for the progression of open-angle glaucoma and ocular hypertension, conditions that can lead to irreversible optic nerve damage and vision loss.[1][2] Tafluprost is a potent selective agonist for the prostanoid FP receptor and is a cornerstone in the medical management of these conditions.[1][2] This document details the molecular mechanism of action, summarizes key clinical efficacy data, and outlines the experimental protocols used to investigate its therapeutic effects.

Mechanism of Action

Tafluprost is an isopropyl ester prodrug that, upon topical administration to the eye, is rapidly hydrolyzed by corneal esterases to its biologically active form, tafluprost acid.[3] The primary mechanism by which tafluprost acid lowers IOP is by increasing the uveoscleral outflow of aqueous humor, the fluid that fills the anterior chamber of the eye.[3] There is also evidence to suggest a secondary mechanism involving an increase in outflow through the trabecular meshwork.

Signaling Pathway

The IOP-lowering effect of tafluprost acid is initiated by its high-affinity binding to the prostanoid FP receptor, a G-protein-coupled receptor (GPCR) located on cells within the ciliary muscle and trabecular meshwork.[3] This binding predominantly activates the Gq/11 subfamily of G proteins.

The activation of Gq triggers a downstream signaling cascade:

-

Phospholipase C (PLC) Activation : The activated Gαq subunit stimulates PLC.

-

Second Messenger Production : PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5][6]

-

Calcium Mobilization : IP3 binds to receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).

-

MMP Upregulation : The increase in intracellular calcium and activation of other signaling pathways, such as the RhoA/Rho kinase (ROCK) pathway, leads to the upregulation of genes encoding Matrix Metalloproteinases (MMPs), including MMP-1, MMP-3, and MMP-9.[7][8]

-

Extracellular Matrix Remodeling : These MMPs are enzymes that degrade and remodel components of the extracellular matrix (collagen, elastin) within the ciliary muscle and sclera. This remodeling reduces the hydraulic resistance of the connective tissues, thereby increasing the permeability and facilitating the outflow of aqueous humor through the uveoscleral pathway.[7]

Quantitative Data: Clinical Efficacy

Numerous clinical trials have demonstrated the efficacy of Tafluprost 0.0015% in lowering IOP in patients with open-angle glaucoma and ocular hypertension. The data consistently show a statistically significant reduction in IOP from baseline.

Table 1: IOP Reduction with Tafluprost Monotherapy

| Study / Population | Duration | Mean Baseline IOP (mmHg) | Mean IOP Reduction from Baseline | Comparator / Control |

| Phase III (Japan) vs. Latanoprost[1][2] | 4 Weeks | ~24.0 | 6.6 mmHg (27.6%) | Latanoprost 0.005%: 6.2 mmHg (25.9%) (Non-inferior) |

| Long-term Phase III (Japan)[1][2] | 52 Weeks | N/A | 4.9 - 5.7 mmHg | N/A (Safety & long-term efficacy study) |

| Study in Normal-Tension Glaucoma (Japan)[1][2] | N/A | N/A | 4.0 mmHg | Placebo (Significantly greater reduction) |

| Retrospective Study (India) - POAG Naïve[9] | 3 Months | 25.3 | 28% | N/A |

| Retrospective Study (India) - OHT Naïve[9] | 3 Months | N/A | 26% | N/A |

POAG: Primary Open-Angle Glaucoma; OHT: Ocular Hypertension.

Table 2: IOP Reduction in Switch Studies and Combination Therapy

| Study Type | Prior Therapy | Mean IOP Reduction after Switch/Addition |

| Switched from Latanoprost to Tafluprost[9] | Latanoprost 0.005% | 20% at 3 months |

| Switched from Bimatoprost to Tafluprost[9] | Bimatoprost | 22% at 3 months |

| Switched from Travoprost to Tafluprost[9] | Travoprost | 19% at 3 months |

| Switched from Timolol to Tafluprost[9] | Timolol | 23% at 3 months |

| Addition of Tafluprost/Timolol FC[10] | Tafluprost Monotherapy | Additional reduction to 8.2-9.0 mmHg total |

| VISIONARY Study (Real-world)[10] | PGA or Beta-blocker Monotherapy | 5.7 mmHg (24.9%) at 6 months |

FC: Fixed Combination.

Experimental Protocols

The evaluation of Tafluprost's effect on IOP involves a range of preclinical and clinical methodologies. Below are outlines of key experimental protocols.

In Vitro: Human Trabecular Meshwork (HTM) Cell Culture

This protocol is designed to assess the direct cellular effects of prostaglandin analogs on cells from the conventional outflow pathway.

-

Tissue Acquisition : Obtain human donor eyes post-mortem. Dissect the anterior segment under sterile conditions to expose the trabecular meshwork.

-

Cell Isolation : Excise strips of the trabecular meshwork. Use an enzymatic digestion method, typically with collagenase, to release the TM cells from the extracellular matrix.[11]

-

Culturing : Plate the isolated cells in a culture dish with appropriate medium (e.g., low-glucose Dulbecco's Modified Eagle Medium supplemented with Fetal Bovine Serum and antibiotics). Culture at 37°C in a humidified 5% CO2 incubator.[12][13]

-

Cell Characterization : Confirm the TM cell phenotype through morphology (stellate appearance) and expression of specific markers like αB-crystallin and matrix gla protein (MGP).

-

Experimental Treatment : Once cultures are confluent, treat the cells with varying concentrations of tafluprost acid. A typical treatment might involve a 1-hour exposure followed by a 24-hour recovery period in a serum-free medium.[14]

-

Endpoint Analysis : Assess cellular responses. This can include:

-

Gene Expression Analysis (qPCR) : To measure mRNA levels of MMPs and their tissue inhibitors (TIMPs).

-

Protein Analysis (Western Blot/ELISA) : To quantify the secretion of MMP proteins into the culture medium.

-

Cell Viability/Apoptosis Assays : To determine cytotoxic effects.

-

Oxidative Stress Assays : To measure the production of reactive oxygen species.[14]

-

Preclinical In Vivo: Laser-Induced Ocular Hypertension in Primates

This animal model is a standard for creating a sustained elevation in IOP to mimic glaucoma, allowing for the evaluation of IOP-lowering drugs.

-

Animal Preparation : Anesthetize a non-human primate (e.g., Cynomolgus monkey). Perform a baseline IOP measurement using a calibrated tonometer.

-

Laser Photocoagulation : Using a goniolens to visualize the anterior chamber angle, apply laser spots (e.g., argon laser) to 180-360 degrees of the trabecular meshwork. The laser energy causes thermal damage, leading to scarring and obstruction of aqueous outflow.

-

Post-Procedure Monitoring : Monitor the animal for anterior chamber inflammation and manage with topical anti-inflammatory agents as needed. Measure IOP regularly (e.g., daily for the first week, then weekly) to confirm a stable elevation (typically >21 mmHg).

-

Drug Administration : Once a sustained ocular hypertension is established, administer topical Tafluprost (e.g., one drop of 0.0015% solution daily) to the hypertensive eye. The contralateral eye can serve as a control.

-

Efficacy Measurement : Measure IOP at multiple time points post-administration (e.g., 2, 4, 8, 12, and 24 hours) to determine the peak effect and duration of action.

Clinical Protocol: Fluorophotometry for Uveoscleral Outflow

Fluorophotometry is a non-invasive technique used in human and animal studies to measure the rate of aqueous humor flow, which is essential for calculating uveoscleral outflow.

-

Tracer Administration : Instill a fluorescent tracer, typically fluorescein, topically onto the cornea. This is often done several hours before measurement to allow the tracer to distribute evenly throughout the cornea and anterior chamber.[15][16]

-

Fluorophotometer Setup : Use a scanning ocular fluorophotometer, which projects a slit of blue excitation light into the anterior segment and measures the emitted green fluorescent light.

-

Measurement Scans : Perform repeated scans along the optical axis of the eye at set intervals (e.g., every 30 minutes).[15] These scans quantify the concentration of fluorescein in both the corneal stroma and the anterior chamber.

-

Data Analysis : The rate of decrease in fluorescein concentration in the anterior chamber over time, corrected for corneal depot effects, reflects the aqueous humor turnover rate (aqueous flow, F).

-

Calculation of Uveoscleral Outflow (Fu) : Uveoscleral outflow is calculated using the Goldmann equation:

-

Fu = F - C * (IOP - EVP)

-

Where:

-

F = Total aqueous humor flow rate (measured by fluorophotometry).

-

C = Trabecular outflow facility (often measured separately by tonography).

-

IOP = Intraocular pressure (measured by tonometry).

-

EVP = Episcleral venous pressure (can be measured or estimated).

-

-

By measuring these parameters before and after treatment with Tafluprost, the specific increase in the uveoscleral outflow component (Fu) can be quantified.

Conclusion

Tafluprost is a highly effective IOP-lowering agent that acts as a selective FP prostanoid receptor agonist. Its primary mechanism involves the upregulation of matrix metalloproteinases via a Gq-protein-coupled signaling pathway, leading to extracellular matrix remodeling and a significant increase in uveoscleral outflow. Preclinical and extensive clinical data confirm its robust and sustained efficacy in reducing IOP in patients with glaucoma and ocular hypertension, making it a vital tool in the prevention of glaucomatous vision loss. The experimental protocols outlined herein provide a framework for the continued investigation of prostaglandin analogs and the development of novel therapies targeting aqueous humor dynamics.

References

- 1. scispace.com [scispace.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Ligand-induced activation and G protein coupling of prostaglandin F2α receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signaling and regulation of G protein-coupled receptors in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential [mdpi.com]

- 6. youtube.com [youtube.com]

- 7. The Application of Rho Kinase Inhibitors in the Management of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Consensus recommendations for trabecular meshwork cell isolation, characterization and culture - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Preparation of Human Trabecular Meshwork Cells for Metabolomic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. iovs.arvojournals.org [iovs.arvojournals.org]

- 15. iovs.arvojournals.org [iovs.arvojournals.org]

- 16. Aqueous Flow Measured by Fluorophotometry in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

Tafluprost's Impact on Ocular Blood Flow in Glaucoma Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glaucoma, a leading cause of irreversible blindness, is characterized by the progressive degeneration of retinal ganglion cells. While elevated intraocular pressure (IOP) is a primary risk factor, increasing evidence suggests that impaired ocular blood flow (OBF) also plays a crucial role in the disease's pathogenesis.[1][2][3] Tafluprost, a synthetic analog of prostaglandin F2α, is a potent ocular hypotensive agent widely used in the management of open-angle glaucoma and ocular hypertension.[4][5][6][7] Beyond its established IOP-lowering effects, a growing body of preclinical and clinical research indicates that tafluprost may also exert a beneficial influence on ocular hemodynamics.[1][6][8][9][10] This technical guide provides an in-depth review of the current evidence regarding tafluprost's impact on OBF in various glaucoma models, detailing the experimental protocols, presenting quantitative data, and elucidating the proposed mechanisms of action.

Quantitative Data on Tafluprost's Effect on Ocular Blood Flow

Numerous studies have quantified the effects of tafluprost on various parameters of ocular blood flow. The following tables summarize the key findings from both animal and human studies.

Table 1: Animal Studies on the Effect of Tafluprost on Ocular Blood Flow

| Animal Model | Treatment | Measurement Method | Key Findings | Reference |

| Rabbits (conscious) | 0.0015% tafluprost, once daily for 28 days | Laser Speckle Flowgraphy (LSFG) | Significant increase in optic nerve head (ONH) blood flow. The rate of increase was significantly higher than with latanoprost and travoprost.[8] | [8] |

| Rhesus Monkeys (glaucoma model and control) | Single and continuous administration of 0.0015% tafluprost for 7 days | Laser Speckle Technique | Increased ONH blood flow in both glaucoma model and control eyes.[8] | [8] |

| Rabbits | 0.0015% tafluprost, 0.005% latanoprost, or 0.004% travoprost once daily for 28 days | Laser Speckle Method (Squared Blur Rate - SBR) | All three prostaglandin analogs increased ONH blood flow. The magnitude of the increase was greatest with tafluprost.[11] | [11] |

| Cats | Tafluprost 0.0015% | Laser Doppler Velocimetry | Significantly increased retinal blood flow and velocity.[12] | [12] |

| Rabbits (endothelin-1 induced blood flow disturbance) | Tafluprost, latanoprost, or travoprost ophthalmic solution | Not specified | All three significantly inhibited the disturbance of retinal blood flow.[6] | [6] |

| Monkeys (normotensive and laser-induced ocular hypertension) | Tafluprost | Not specified | Increased ONH blood flow in both normal and experimental glaucomatous eyes.[12] | [12] |

Table 2: Human Studies on the Effect of Tafluprost on Ocular Blood Flow

| Study Population | Treatment | Measurement Method | Key Findings | Reference |

| Patients with Primary Open-Angle Glaucoma (POAG) | 0.0015% tafluprost | Laser Speckle Flowgraphy (LSFG) | After 6 months, blood flow in the upper, lower, and temporal sides of the ONH increased significantly. No obvious changes were detected in the latanoprost group.[8] | [8] |

| Healthy Males | 0.0015% tafluprost every night for 7 days | Laser Speckle Flowgraphy (LSFG) | Microcirculation of the upper and temporal sides of the ONH was significantly increased.[8] | [8] |

| Patients with Normal-Tension Glaucoma (NTG) | Switched from latanoprost to tafluprost | Laser Speckle Flowgraphy (LSFG) | One month later, ONH blood flow was significantly increased.[8] | [8] |

| Patients with Myopic Disc Type | Topical tafluprost | Laser Speckle Flowgraphy (LSFG) | Significantly increased the mean blur rate (MBR) in the ONH at 60, 90, and 120 minutes post-treatment.[13] | [13] |

| Patients with POAG | 0.0015% tafluprost | Optical Coherence Tomography Angiography (OCT-A) | Mean parafoveal blood flow velocity (pBFV) was significantly increased at 1, 4, and 12 weeks after initiating treatment.[8] | [8] |

| Patients with POAG | Tafluprost or tafluprost/timolol fixed combination | Optical Coherence Tomography Angiography (OCT-A) | A decrease in the vessel density inside the optic nerve head was observed, potentially due to the restoration of autoregulation.[14] | [14] |

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the effects of tafluprost on ocular blood flow.

Animal Models of Glaucoma

-

Laser-Induced Glaucoma in Monkeys: A common method to induce ocular hypertension in non-human primates involves laser photocoagulation of the trabecular meshwork.[15] This procedure obstructs aqueous humor outflow, leading to a sustained elevation of IOP and subsequent glaucomatous optic neuropathy, mimicking aspects of human glaucoma.[15]

-

Endothelin-1 (ET-1) Induced Retinal Injury in Rats: Intravitreal injection of ET-1, a potent vasoconstrictor, is used to model ischemic damage to the retina and optic nerve.[2] This model is particularly relevant for studying the vascular mechanisms of glaucomatous damage.[2]

-

DBA/2J Mice: This inbred strain of mice spontaneously develops a progressive, chronic increase in IOP, making it a widely used genetic model of primary open-angle glaucoma.[15]

Ocular Blood Flow Measurement Techniques

-

Laser Speckle Flowgraphy (LSFG): LSFG is a non-invasive technique that provides a quantitative index of blood flow velocity in the microcirculation of the optic nerve head and retina.[16] It measures the "mean blur rate" (MBR), which is calculated from the speckle pattern of a diode laser reflected from the fundus.[16][17]

-

Color Doppler Imaging: This ultrasound-based technique is used to evaluate blood flow velocity in the retrobulbar vessels, such as the ophthalmic artery.[8]

-

Optical Coherence Tomography Angiography (OCT-A): OCT-A is a non-invasive imaging modality that generates high-resolution, depth-resolved images of the retinal and choroidal microvasculature, allowing for the quantification of vessel density and blood flow.[14]

-

Laser Doppler Velocimetry: This technique measures the velocity of red blood cells in retinal vessels by detecting the Doppler shift of laser light scattered by the moving cells.[12]

Signaling Pathways and Mechanism of Action

Tafluprost's primary mechanism for lowering IOP involves increasing the uveoscleral outflow of aqueous humor.[18][19] It is a selective agonist for the prostaglandin F2α (FP) receptor.[4][5][8] The effect of tafluprost on ocular blood flow appears to be, at least in part, independent of its IOP-lowering action.[1][8]

The proposed mechanism for tafluprost-induced vasodilation involves the reduction of intracellular free calcium (Ca²⁺) concentration in the vascular smooth muscle cells of ocular blood vessels.[1][8] This leads to smooth muscle relaxation and an increase in blood flow. While the exact downstream signaling cascade is still under investigation, it is hypothesized that activation of the FP receptor by tafluprost initiates a series of intracellular events that ultimately modulate Ca²⁺ levels.

Some evidence also suggests a potential role for nitric oxide (NO), a potent vasodilator, in the regulation of ocular blood flow.[20] Prostaglandins have been shown to stimulate NO production in other vascular beds, and a similar mechanism may be at play in the eye.

Conclusion and Future Directions

The available evidence strongly suggests that tafluprost has a beneficial effect on ocular blood flow in various glaucoma models, an effect that may be independent of its well-established IOP-lowering properties. This dual mechanism of action makes tafluprost a compelling therapeutic option for glaucoma management, potentially offering neuroprotection beyond IOP reduction.

Future research should focus on further elucidating the precise molecular mechanisms underlying tafluprost-induced vasodilation. Investigating the downstream signaling pathways of the FP receptor in ocular vascular endothelial and smooth muscle cells will be critical. Furthermore, long-term clinical trials are needed to definitively establish the correlation between tafluprost-induced improvements in ocular blood flow and the slowing of glaucomatous progression. The development of more advanced, non-invasive imaging techniques will also be instrumental in accurately monitoring these changes in patients over time. A deeper understanding of these processes will pave the way for the development of novel and more effective therapies for glaucoma that target both IOP and ocular perfusion.

References

- 1. Effects of Tafluprost on Ocular Blood Flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. Ocular blood flow in glaucoma: the need for further clinical evidence and patient outcomes research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Clinical appraisal of tafluprost in the reduction of elevated intraocular pressure (IOP) in open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmacytimes.com [pharmacytimes.com]

- 8. Effects of Tafluprost on Ocular Blood Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. Safety and tolerability of tafluprost in treatment of elevated intraocular pressure in open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of topical tafluprost on optic nerve head blood flow in patients with myopic disc type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of Tafluprost and Tafloprost/Timolol on the Optic Nerve Head, Peripapillary and Macular Microcirculation According to OCT-Angiography | Kurysheva | Ophthalmology in Russia [ophthalmojournal.com]

- 15. mdpi.com [mdpi.com]

- 16. Frontiers | Methods to measure blood flow and vascular reactivity in the retina [frontiersin.org]

- 17. tvst.arvojournals.org [tvst.arvojournals.org]

- 18. chemignition.com [chemignition.com]

- 19. What is the mechanism of Tafluprost? [synapse.patsnap.com]

- 20. Role of nitric oxide in the control of ocular blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Synthesis of Research-Grade Tafluprost

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis of research-grade Tafluprost, a fluorinated prostaglandin F2α analog. Tafluprost is a potent ocular hypotensive agent used in the treatment of glaucoma and ocular hypertension.[1][2] This document details the prevalent synthetic strategies, key reaction protocols, and data to support the production of high-purity Tafluprost for research purposes.

Overview of Synthetic Strategies

The synthesis of Tafluprost, a complex molecule with multiple stereocenters, has been approached through various routes. The most established method originates from the chiral building block, Corey lactone, and involves a linear sequence of reactions to introduce the α- and ω-chains. A more recent, convergent approach has also been developed, offering potential advantages in efficiency and cost-effectiveness for large-scale production.[1][2]

Corey Lactone-Based Linear Synthesis

This classical approach utilizes a well-established prostaglandin precursor, the Corey lactone, to build the Tafluprost molecule in a stepwise manner. The key transformations in this pathway include:

-

Installation of the ω-chain: A Horner-Wadsworth-Emmons reaction is employed to attach the lower side chain to the Corey aldehyde derivative.[1]

-

Difluorination: The ketone group on the ω-chain is converted to a difluoro moiety.[1]

-

Lactone Reduction and α-chain Installation: The lactone is reduced to a lactol, followed by a Wittig reaction to introduce the upper side chain.[1]

-

Esterification: The final step involves the esterification of the carboxylic acid to yield the isopropyl ester of Tafluprost.[1]

Convergent Synthesis via Julia-Lythgoe Olefination

A novel convergent synthesis has been developed to improve the overall efficiency of Tafluprost production.[1][2] This strategy involves the synthesis of two key fragments, a prostaglandin phenylsulfone and an aldehyde ω-chain synthon, which are then coupled using a Julia-Lythgoe olefination.[1][2] This approach allows for the parallel synthesis of key intermediates, potentially reducing the number of linear steps and improving overall yield.[1][2]

Detailed Synthetic Pathways and Experimental Protocols

The following sections provide a detailed breakdown of the synthetic steps involved in the production of research-grade Tafluprost.

Convergent Synthesis of Tafluprost

A notable convergent synthesis of Tafluprost has been developed, which is initiated from a prostaglandin phenylsulfone and an α-hydroxy protected aldehyde.[1][3] This method is advantageous for its efficiency and the use of relatively inexpensive reagents, leading to high-purity Tafluprost.[1][2]

Experimental Protocol: Julia-Lythgoe Olefination [4]

-

A solution of prostaglandin phenylsulfone 16 in anhydrous THF is cooled to -78°C.

-

Lithium diisopropylamide (LDA) is added dropwise, and the mixture is stirred for 1 hour.

-

A solution of aldehyde ω-chain synthon 17 in THF is then added.

-

The reaction mixture is stirred at -78°C for a specified time until the reaction is complete (monitored by TLC).

-

The reaction is quenched with a saturated aqueous solution of NaHCO₃.

Experimental Protocol: Deoxydifluorination [4]

-

To a solution of the enone intermediate 30 in CH₂Cl₂ at 0°C, Deoxo-Fluor® is added dropwise.

-

The reaction mixture is stirred at 0°C for 15 minutes and then refluxed for 24 hours.

-

The reaction is carefully quenched with a saturated aqueous solution of NaHCO₃.

-

The organic layer is separated, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

Experimental Protocol: Esterification [4]

-

To a solution of Tafluprost acid 6 in acetone, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and isopropyl iodide (i-PrI) are added.

-

The reaction mixture is stirred at room temperature for 21 hours.

-

The solvent is evaporated, and the residue is purified by column chromatography to afford Tafluprost 5 .

Synthesis of Tafluprost from Corey Lactone Derivative

The classical synthesis starts from a Corey lactone derivative and involves a series of well-established reactions.

Quantitative Data Summary

The following tables summarize the reported yields for the key steps in the synthesis of Tafluprost and its intermediates.

Table 1: Reaction Yields for the Convergent Synthesis of Tafluprost [4]

| Step No. | Reaction | Reagents and Conditions | Yield (%) |

| 1 | Julia-Lythgoe Olefination | 1) LDA, THF, -78°C, 1 h; 2) Na/Hg, Na₂HPO₄, MeOH, 0°C to r.t. | - |

| 2 | Silyl Ether Deprotection | PPTS, CH₂Cl₂, MeOH, 3 h at r.t. | 79 (from 16 ) |

| 3 | Acetylation | TEA, DMAP, Ac₂O, CH₂Cl₂ | 97 |

| 4 | Pivaloyl Group Removal | CAS, MeOH, CH₂Cl₂, 7 h at r.t. | 82 |

| 5 | Oxidation | DMP, NaHCO₃, CH₂Cl₂ | 99 |

| 6 | Deoxydifluorination | Deoxo-Fluor, CH₂Cl₂, 0°C to reflux, 24 h | 78 |

| 7 | Acetate Hydrolysis | K₂CO₃, MeOH, 24 h at r.t. | 76 |

| 8 | Ester Hydrolysis | LiOH·H₂O, MeOH, overnight | 98 |

| 9 | Isopropyl Esterification | i-PrI, DBU, acetone, 21 h at r.t. | 83 |

Table 2: Overall Yield for an Asymmetric Synthesis of Tafluprost [5]

| Synthesis Type | Number of Steps (longest linear sequence) | Overall Yield (%) |

| Asymmetric Synthesis | 19 | 6.7 |

Purification and Characterization of Research-Grade Tafluprost

Achieving high purity is critical for research-grade Tafluprost. The final product and key intermediates are typically purified using silica gel column chromatography.[1][3] High-performance liquid chromatography (HPLC) is a crucial analytical technique for assessing the purity of Tafluprost and for the separation of closely related impurities.[6][7] A combination of reversed-phase and normal-phase preparative column chromatography can be employed for large-scale purification to achieve purities exceeding 99.9%.[8]

The structural identity and purity of the synthesized Tafluprost are confirmed using a combination of spectroscopic methods, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the chemical structure and stereochemistry.[3]

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups.[3]

A stability-indicating HPLC method is essential for the determination of related substances and degradation products in the final Tafluprost drug substance.[7]

Conclusion

The chemical synthesis of research-grade Tafluprost can be successfully achieved through multiple synthetic routes, with the convergent approach offering significant advantages for scalability and efficiency. Careful execution of the described experimental protocols and rigorous purification and characterization are paramount to obtaining high-purity material suitable for research and development purposes. This guide provides a solid foundation for chemists and researchers involved in the synthesis and study of Tafluprost and related prostaglandin analogs.

References

- 1. A Novel Convergent Synthesis of the Potent Antiglaucoma Agent Tafluprost - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Convergent Synthesis of the Potent Antiglaucoma Agent Tafluprost - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. academic.oup.com [academic.oup.com]

- 8. CN112209863A - Large-scale preparation method of tafluprost - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for In-vitro Studies with Tafluprost

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation and use of Tafluprost, a potent prostaglandin F2α analogue, for in-vitro cell culture assays. This document outlines the necessary protocols for dissolving Tafluprost, details its mechanism of action, and provides methodologies for relevant cell-based assays.

Introduction to Tafluprost

Tafluprost is a synthetic analogue of prostaglandin F2α (PGF2α). It is a highly selective agonist for the prostaglandin F (FP) receptor. In its commercial form, Tafluprost is often an isopropyl ester prodrug, which is hydrolyzed by cellular esterases to its biologically active form, Tafluprost acid. This active metabolite mimics the action of endogenous PGF2α, eliciting various cellular responses.

Mechanism of Action and Signaling Pathway

Tafluprost acid selectively binds to and activates the prostaglandin F2α (FP) receptor, a G-protein coupled receptor (GPCR). Upon agonist binding, the FP receptor primarily couples to the Gq alpha subunit of the heterotrimeric G protein. This initiates a downstream signaling cascade:

-

Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates phospholipase C.

-

Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

-

Activation of Protein Kinase C (PKC): The increase in intracellular calcium and the presence of DAG synergistically activate protein kinase C, which in turn phosphorylates a variety of downstream target proteins, leading to the cellular response.

This signaling pathway is pivotal in mediating the physiological and pharmacological effects of Tafluprost.

Figure 1: Tafluprost Signaling Pathway.

Protocol for Dissolving Tafluprost for In-vitro Assays

Tafluprost is sparingly soluble in water and requires an organic solvent for the preparation of a stock solution. Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents.

Materials:

-

Tafluprost powder

-

Anhydrous Dimethyl Sulfoxide (DMSO) or 100% Ethanol

-

Sterile, high-purity water or phosphate-buffered saline (PBS)

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes and sterile tips

Protocol for Preparing a 10 mM Stock Solution in DMSO:

-

Weighing: Accurately weigh the desired amount of Tafluprost powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.525 mg of Tafluprost (Molecular Weight: 452.53 g/mol ).

-

Dissolving: Add the appropriate volume of anhydrous DMSO to the Tafluprost powder. For a 10 mM stock solution, add 1 mL of DMSO to 4.525 mg of Tafluprost.

-

Vortexing: Vortex the solution thoroughly until the Tafluprost is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Important Considerations for Cell Culture:

-

Solvent Toxicity: DMSO can be toxic to cells at higher concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.5% (v/v), and ideally at or below 0.1%.

-

Precipitation: Tafluprost is poorly soluble in aqueous solutions. When diluting the stock solution into cell culture medium, it is essential to do so in a stepwise manner and to mix thoroughly to prevent precipitation.

-

Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as the Tafluprost-treated samples.

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a general workflow for conducting in-vitro assays with Tafluprost.

Figure 2: General Experimental Workflow.

Cell Viability (MTT) Assay

This protocol is for assessing the effect of Tafluprost on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

Tafluprost stock solution (e.g., 10 mM in DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Plate reader capable of measuring absorbance at 570 nm

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Treatment: Prepare serial dilutions of Tafluprost in complete culture medium from the stock solution. Remove the old medium from the cells and add 100 µL of the diluted Tafluprost solutions or vehicle control to the respective wells.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Intracellular Calcium Mobilization Assay

This protocol outlines a method for measuring changes in intracellular calcium concentration in response to Tafluprost treatment using a fluorescent calcium indicator.

Materials:

-

Cells of interest expressing the FP receptor

-

96-well black, clear-bottom cell culture plates

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Tafluprost stock solution

-

Fluorescence plate reader with kinetic reading capabilities

Protocol:

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and grow to confluence.

-

Dye Loading: Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS. Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark.

-

Washing: Gently wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well.

-

Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.

-

Tafluprost Addition: Add a concentrated solution of Tafluprost to the wells to achieve the desired final concentration.

-

Kinetic Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4) over time to capture the calcium transient.

-

Data Analysis: Analyze the change in fluorescence intensity over time to determine the extent of intracellular calcium mobilization.

Data Presentation

The following table summarizes typical concentrations of Tafluprost used in various in-vitro assays as reported in the literature.

| Assay Type | Cell Type | Tafluprost Concentration | Reference |

| Cell Viability (XTT) | Retinal Ganglion Cells (RGC-5) | Up to 3 µM | |

| Apoptosis Assay (Caspase-3) | Retinal Ganglion Cells (RGC-5) | 3 µM | |

| Intracellular Calcium Imaging | Retinal Ganglion Cells (RGC-5) | Not specified | |

| Cytotoxicity Assays | Corneal and Conjunctival Epithelial Cells | Various dilutions of ophthalmic solutions | |

| Cell Proliferation | Conjunctival Stromal Cells | Various dilutions of commercial formulations |